molecular formula C18H32O4 B14316675 13-tert-Butyl 1-methyl tridec-4-enedioate CAS No. 111699-09-3

13-tert-Butyl 1-methyl tridec-4-enedioate

Cat. No.: B14316675
CAS No.: 111699-09-3
M. Wt: 312.4 g/mol
InChI Key: WAHQRYKIKKQUCP-UHFFFAOYSA-N
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Description

13-tert-Butyl 1-methyl tridec-4-enedioate is an organic compound characterized by its complex structure, which includes a tert-butyl group, a methyl group, and a tridec-4-enedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-tert-Butyl 1-methyl tridec-4-enedioate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a tridec-4-enedioic acid derivative with tert-butyl alcohol and methyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

13-tert-Butyl 1-methyl tridec-4-enedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

13-tert-Butyl 1-methyl tridec-4-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 13-tert-Butyl 1-methyl tridec-4-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    13-tert-Butyl 1-methyl tridec-4-enedioate: shares similarities with other esters and carboxylic acid derivatives, such as methyl tert-butyl ether and tert-butyl acetate.

    Methyl tert-butyl ether: Known for its use as a fuel additive, it has a simpler structure but shares the tert-butyl group.

    tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.

Uniqueness

What sets this compound apart is its longer carbon chain and the presence of both tert-butyl and methyl groups, which confer unique chemical and physical properties. These properties make it suitable for specialized applications in research and industry.

Properties

CAS No.

111699-09-3

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

13-O-tert-butyl 1-O-methyl tridec-4-enedioate

InChI

InChI=1S/C18H32O4/c1-18(2,3)22-17(20)15-13-11-9-7-5-6-8-10-12-14-16(19)21-4/h8,10H,5-7,9,11-15H2,1-4H3

InChI Key

WAHQRYKIKKQUCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCC=CCCC(=O)OC

Origin of Product

United States

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